Bicyclo[3.1.1]hept-3-en-2-ol
Description
Properties
CAS No. |
77697-45-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h1-2,5-8H,3-4H2 |
InChI Key |
PNOQCFFXXDNXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-3-en-2-ol can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Microorganisms such as Acinetobacter calcoaceticus have been employed to convert α-pinene into verbenol through biotransformation processes . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to verbenone using oxidizing agents like chromium trioxide.
Reduction: Reduction of verbenol can yield verbanone.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Verbenone: Formed through oxidation.
Verbanone: Formed through reduction.
Halogenated Verbenols: Formed through halogenation.
Scientific Research Applications
Bicyclo[3.1.1]hept-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cell membranes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Bicyclo[3.1.1]hept-3-en-2-ol with related bicyclic monoterpenes and oxygenated derivatives:
Structural and Functional Group Differences
- This compound vs. α-Pinene : The hydroxyl group in the former increases polarity, affecting solubility and retention behavior in GC analyses. α-Pinene, lacking oxygen, is more volatile and thermally stable but degrades above 220°C .
- Verbenone: The ketone group reduces hydrogen-bonding capacity compared to the alcohol, altering odor thresholds and bioactivity. Verbenone is associated with antifungal properties, while this compound enhances food aromas .
Retention Behavior in Chromatography
- This compound isomers exhibit distinct GC×GC-TOFMS profiles:
- Comparatively, verbenone (a ketone analog) shares similar IK values (1155–1164) but lacks the hydroxyl-derived m/z 94/109 ions .
Odor Contributions
- This compound contributes "violet" and "verbena" notes at low odor thresholds (ROAV < 5) in baked defatted tiger nut flour .
- α-Pinene imparts a pine-like aroma but has a higher odor threshold, making it less impactful in flavor applications .
Bioactivity and Stability
- This compound degrades over time in fungal cultivation media, with relative content dropping from 0.003% (Day 0) to undetectable levels by Day 60 .

- Verbenone and α-pinene exhibit greater thermal stability but are susceptible to oxidation under prolonged heat .
Key Research Findings
Flavor Synergy: In baked foods, this compound synergizes with ketones (e.g., 2-heptanone) to enhance fruity and roasted notes without overpowering the aroma .
Antibacterial Limitations : Despite its presence in antibacterial essential oils, this compound is less potent than bicyclo[3.1.0]hex-3-en-2-one derivatives, likely due to reduced electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

